![molecular formula C8H4BrFN2O B1376349 8-Bromo-6-fluoroquinazolin-2(1H)-one CAS No. 953039-62-8](/img/structure/B1376349.png)
8-Bromo-6-fluoroquinazolin-2(1H)-one
Overview
Description
Scientific Research Applications
Synthesis and Optimization
- 5-Bromo-2-methylamino-8-methoxyquinazoline, an intermediate related to 8-Bromo-6-fluoroquinazolin-2(1H)-one, was synthesized more efficiently using a telescoping process, increasing the total yield by 18% (Nishimura & Saitoh, 2016).
Chemical Synthesis Under Various Conditions
- A method involving KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions successfully synthesized 20 different 2,3-disubstituted-4(3H)-quinazolinones, highlighting the versatility of similar compounds (Mohammadi & Hossini, 2011).
Chemical Interactions and Derivatives
- 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione, a related derivative, showed unique interactions with nucleophilic reagents, leading to various 6-bromo-8X-quinazoline-2,4(1H,3H)-diones, demonstrating the compound's reactivity and potential for further chemical modifications (Kuryazov et al., 2010).
Photolabile Protecting Group for Physiological Use
- 8-Bromo-7-hydroxyquinoline (BHQ), a similar compound, has been used as a photoremovable protecting group for physiological studies, efficiently photolyzed under both one-photon and two-photon excitation, indicating its potential in biological applications (Zhu et al., 2006).
Two-Step Synthesis Approaches
- An efficient two-step synthesis method for 3-alkyl-3,4-dihydro-4-thioxobenzoquinazolin-2(1H)-ones, starting from 1-bromo-2-fluorobenzenes, illustrates the compound's synthetic accessibility (Kobayashi et al., 2011).
Antimicrobial Activity of Derivatives
- Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, synthesized from 3-(2-bromoacetyl)-6-H/halo-2H-chromen-2-ones, demonstrated antimicrobial activity, suggesting the potential use of related compounds in antimicrobial applications (Ansari & Khan, 2017).
Use in Photolabile Protecting Groups
- Brominated hydroxyquinoline, similar to 8-Bromo-6-fluoroquinazolin-2(1H)-one, was developed as a photolabile protecting group with sensitivity to multiphoton excitation, showing promise in biological signaling studies (Fedoryak & Dore, 2002).
Future Directions
properties
IUPAC Name |
8-bromo-6-fluoro-1H-quinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-6-2-5(10)1-4-3-11-8(13)12-7(4)6/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLVJYKIZZWDPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NC(=O)N2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290468 | |
Record name | 8-Bromo-6-fluoro-2(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-fluoroquinazolin-2(1H)-one | |
CAS RN |
953039-62-8 | |
Record name | 8-Bromo-6-fluoro-2(1H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=953039-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-6-fluoro-2(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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